

Vps34-IN1 phosphoproteomic analysis validation

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Compound Focus: Vps34-IN-1

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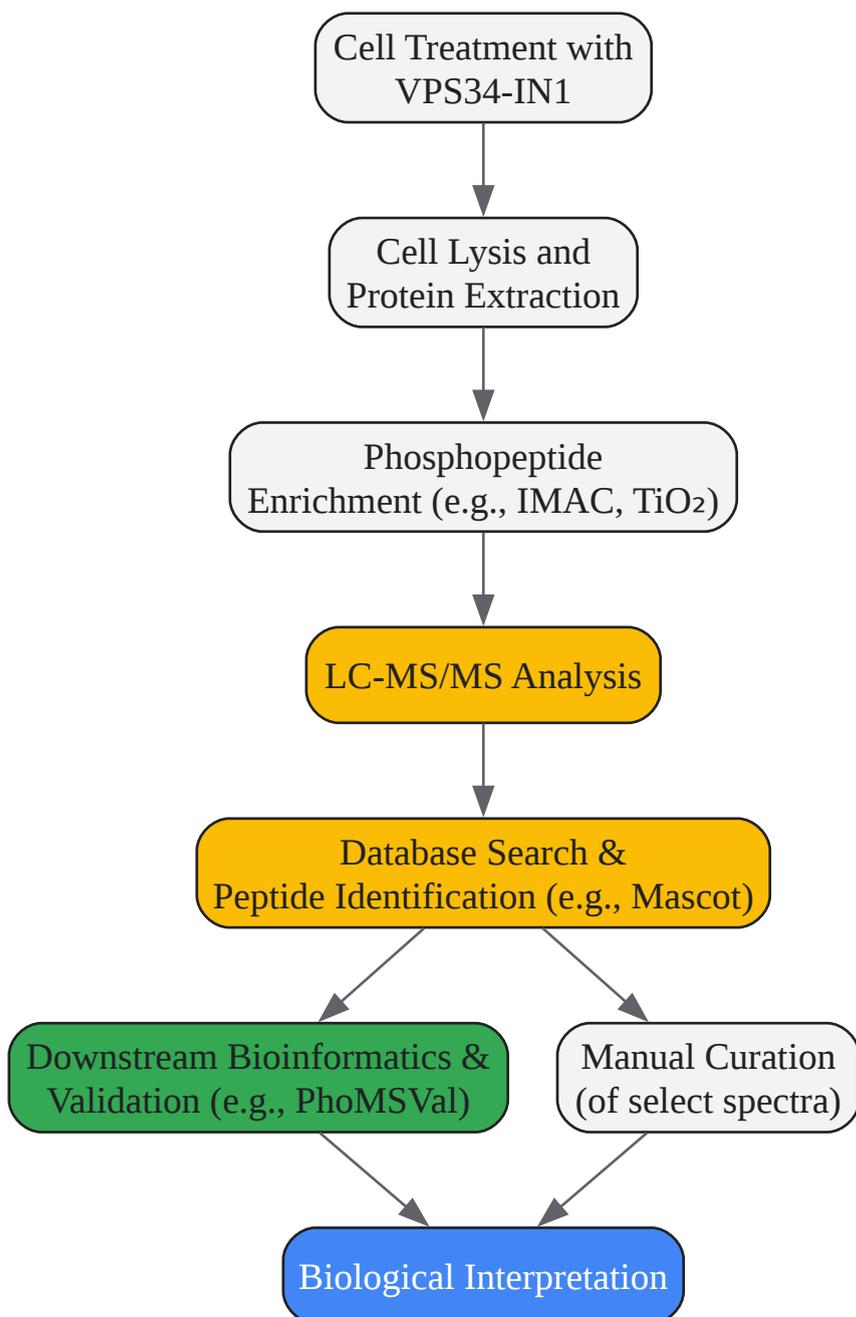
VPS34-IN1 at a Glance

The table below summarizes the core characteristics of VPS34-IN1 as established in key studies.

Property	Description
Primary Target & IC ₅₀	Vps34 (Class III PI3K); IC ₅₀ = 25 nM (cell-free assay) [1] [2]
Key Selectivity Findings	Does not significantly inhibit 340 protein kinases or 25 other lipid kinases, including all Class I and Class II PI3K isoforms [1].
Direct Phosphoproteomic Signature	Rapid dephosphorylation of its downstream effector, Serum- and Glucocorticoid-regulated Kinase 3 (SGK3) at T-loop and hydrophobic motif sites (~50-60% loss within 1 min) [1].
Mechanistic & Phenotypic Insights from Phosphoproteomics	In AML cells, inhibits phosphorylation of STAT5 downstream of FLT3-ITD signaling; also impairs mTORC1 signaling and induces apoptosis [3].

Experimental Workflow for Validation

The typical workflow for validating VPS34-IN1's effects and action in a phosphoproteomic study involves several key steps, from cell treatment to data analysis. The diagram below outlines this general process.



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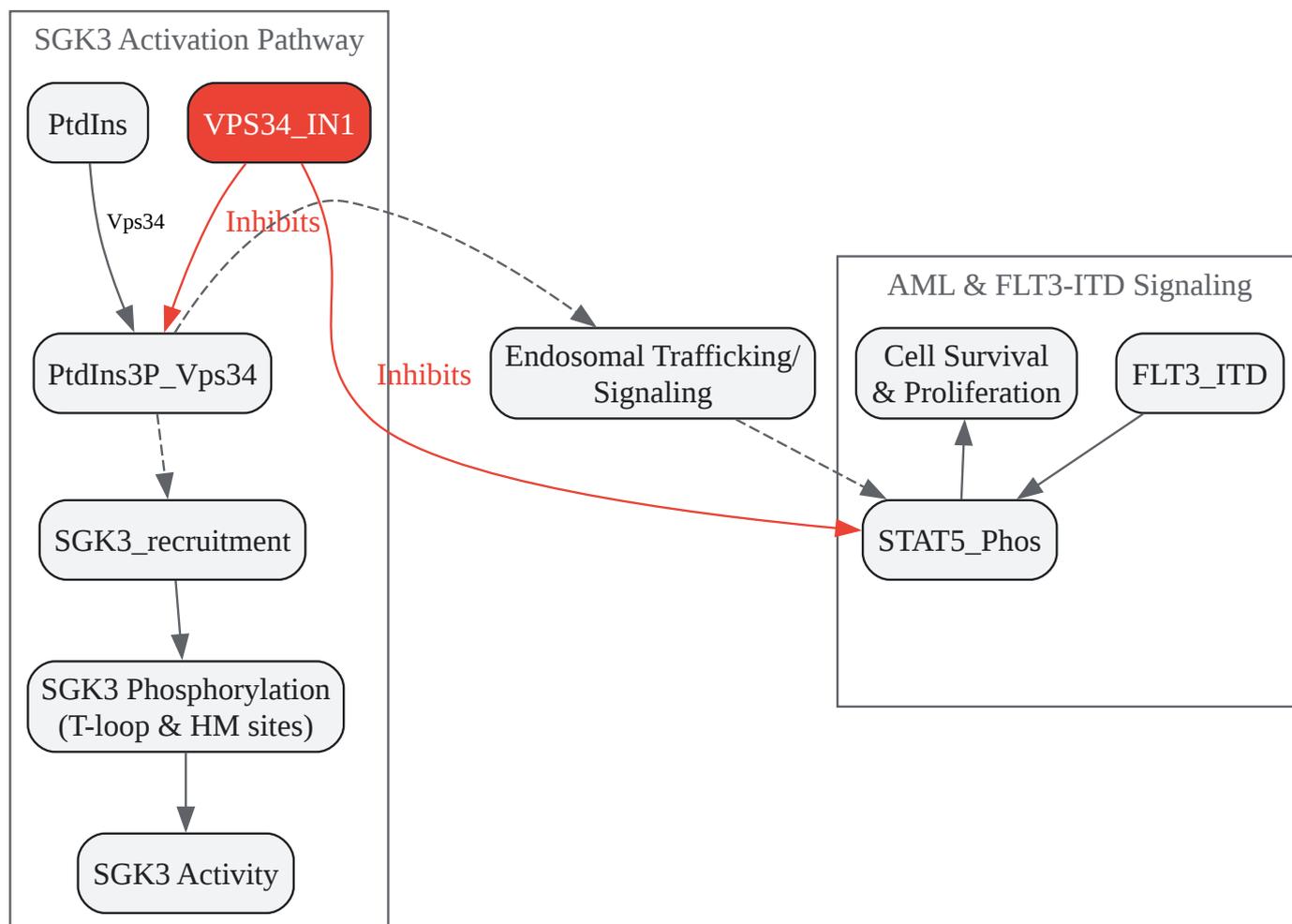
Key steps in the workflow include:

- **Phosphopeptide Enrichment:** Critical for depth, typically using **Immobilized Metal Affinity Chromatography (IMAC)** or **Titanium Dioxide (TiO₂)** [4].

- **Data Validation:** Tools like **PhoMSVal** can automate validation of phosphopeptide assignments using machine learning (e.g., a naive Bayes classifier), significantly reducing false positives and the need for tedious manual curation [4].
- **Biological Interpretation:** Validated data is interpreted in context of signaling pathways. VPS34-IN1 treatment rapidly disperses PtdIns(3)P probes from endosomes and reduces phosphorylation of SGK3, a direct PtdIns(3)P effector [1].

Key Signaling Pathways Affected

VPS34-IN1 exerts its effects by inhibiting the production of phosphatidylinositol-3-phosphate (PtdIns(3)P). This impacts several downstream cellular processes, with two key pathways highlighted in the diagram below.



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The diagram illustrates two critical pathways:

- **SGK3 Pathway:** Validated as a direct biomarker for Vps34 inhibition. VPS34-IN1 rapidly reduces PtdIns(3)P, preventing SGK3 recruitment to endosomes and its subsequent activation via phosphorylation [1].
- **STAT5 in AML:** An unbiased phosphoproteomic screen in AML cells revealed that VPS34-IN1 inhibits STAT5 phosphorylation, disrupting a key survival signal in FLT3-ITD driven leukemia [3].

Insights for Your Research

While a comprehensive comparative guide with other inhibitors is not feasible with the available data, here are some key insights from the literature to inform your work:

- **Use SGK3 Phosphorylation as a Biomarker:** Monitoring **SGK3 phosphorylation status** provides a rapid, specific, and functionally relevant readout for Vps34 inhibition in cells, analogous to how Akt phosphorylation reports on Class I PI3K activity [1].
- **Consider Combination Strategies:** Research suggests that combining VPS34-IN1 with a Class I PI3K inhibitor (e.g., GDC-0941) can almost completely abolish SGK3 activity. This indicates that SGK3 is regulated by two pools of PtdIns(3)P and highlights a potential strategy to parse out complex PI3K signaling [1].
- **Explore Broader Cellular Impacts:** Beyond its canonical role in autophagy, VPS34-IN1 has been shown to disrupt **vesicular trafficking, mTORC1 signaling, and specific oncogenic pathways** (like FLT3-ITD-STAT5). Your phosphoproteomic analysis could reveal novel, cell-context-specific functions [3] [5].

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